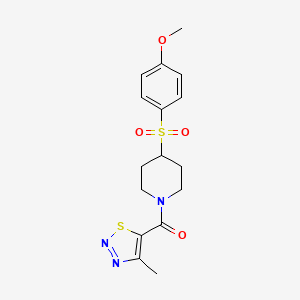
(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . It also contains a methoxyphenyl group, a thiadiazole ring, and a sulfonyl group. These functional groups could potentially contribute to the compound’s reactivity and biological activity.
Scientific Research Applications
Antimicrobial Properties
A study conducted by Mallesha and Mohana (2014) identified a compound structurally similar to (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone, which exhibited notable antimicrobial activities against pathogenic bacterial and fungal strains. This suggests potential applications of the compound in developing antimicrobial agents (Mallesha & Mohana, 2014).
Cancer Research
In the context of cancer research, Bhole and Bhusari (2011) synthesized compounds with structures similar to the specified compound. Their research showed that these compounds had inhibitory effects on a wide range of cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer. This indicates potential applications of the compound in cancer research and therapy (Bhole & Bhusari, 2011).
Synthesis of Selective Estrogen Receptor Modulators
Palkowitz et al. (1997) discovered that a compound structurally related to this compound acted as a selective estrogen receptor modulator (SERM). This compound showed potent estrogen antagonist properties, suggesting its potential application in the development of treatments for conditions affected by estrogen levels (Palkowitz et al., 1997).
Antiviral Properties
A study by Chen et al. (2010) synthesized derivatives structurally akin to the specified compound, revealing that some of these compounds possessed anti-tobacco mosaic virus activity. This suggests the potential use of this compound in developing antiviral agents (Chen et al., 2010).
Mechanism of Action
Properties
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-11-15(24-18-17-11)16(20)19-9-7-14(8-10-19)25(21,22)13-5-3-12(23-2)4-6-13/h3-6,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRVYENXKCNFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
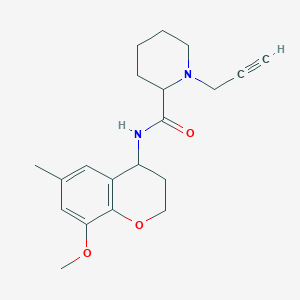
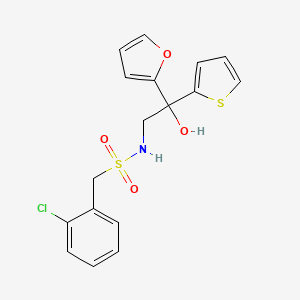

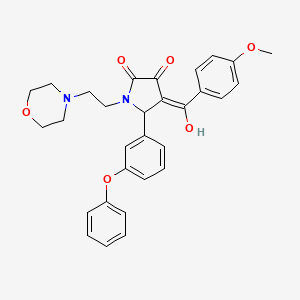
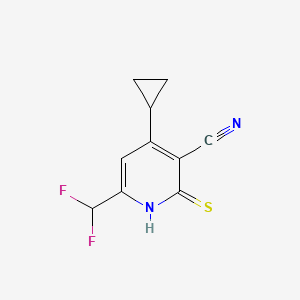

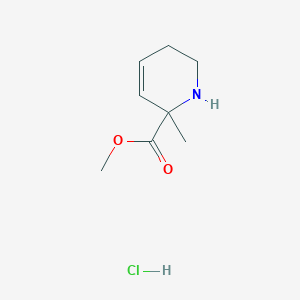
![N-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2957169.png)
![7-Tert-butylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2957170.png)
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride](/img/structure/B2957171.png)
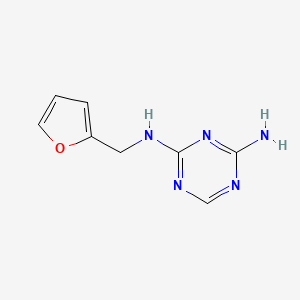

![N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2957174.png)

